1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine

Catalog No.
S14268230
CAS No.
M.F
C16H23NO2
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-...

Product Name

1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)cyclobutyl]-3-methylbutan-1-amine

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c1-11(2)8-15(17)16(6-3-7-16)12-4-5-13-14(9-12)19-10-18-13/h4-5,9,11,15H,3,6-8,10,17H2,1-2H3

InChI Key

HMEOLGBRHHJMQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC3=C(C=C2)OCO3)N

1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine is a compound featuring a cyclobutyl group linked to a 1,3-benzodioxole moiety. This structure suggests potential interactions with various biological systems, particularly in pharmacological contexts. The presence of the benzodioxole ring, known for its occurrence in several psychoactive substances, indicates possible central nervous system activity. The compound's full chemical formula is C14H19N and it has a molecular weight of approximately 217.31 g/mol.

The chemical reactivity of 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine can be explored through various organic reactions typical for amines and aromatic compounds. Potential reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, which may lead to the formation of more complex derivatives.
  • Acylation: The amine can be acylated to form amides, which may modify its biological activity.
  • Reduction Reactions: The compound could undergo reduction to yield secondary or tertiary amines depending on the conditions applied.

Research on similar compounds suggests that 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine may exhibit significant biological activity. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Potential activities may include:

  • Psychoactive Effects: Given the presence of the benzodioxole moiety, this compound might influence mood and perception.
  • Antidepressant Properties: Some derivatives have shown promise in treating depression by modulating neurotransmitter levels.
  • Analgesic Effects: Compounds with similar structures have been studied for pain relief properties.

Synthesis of 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine can be approached through several synthetic pathways:

  • Cyclization Reactions: Starting from appropriate precursors containing both the cyclobutyl and benzodioxole functionalities, cyclization reactions can be employed to form the desired compound.
  • Amine Formation: The introduction of the amine group can be achieved via reductive amination or direct alkylation methods.
  • Functional Group Modifications: Post-synthesis modifications may include alkylation or acylation to enhance solubility or biological activity.

This compound may have applications in various fields:

  • Pharmaceutical Development: Due to its potential psychoactive properties, it could serve as a lead compound for developing new antidepressants or analgesics.
  • Research Tool: It may be utilized in studies investigating the mechanisms of action of psychoactive substances.
  • Chemical Probes: Its unique structure could help elucidate pathways involved in neurotransmission.

Interaction studies are crucial for understanding how 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine interacts with biological targets:

  • Receptor Binding Assays: These studies would help identify affinity and selectivity towards serotonin and dopamine receptors.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized can provide insights into its pharmacokinetics and potential side effects.
  • Synergistic Effects: Studying interactions with other drugs can reveal possible synergistic effects that enhance therapeutic outcomes.

Several compounds share structural features with 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine. Here are a few notable examples:

Compound NameStructureUnique Features
1-(3,4-Methylenedioxyphenyl)-2-(dimethylamino)butan-1-oneStructureKnown as "butylone," it has similar psychoactive properties but differs in its amine substituents.
4-Methylmethcathinone-A derivative of cathinone with stimulant effects; structurally related but lacks the cyclobutyl group.
2-(4-Methylphenyl)-2-(methylamino)propanal-Shares a methylamino group but does not contain the benzodioxole moiety or cyclobutyl structure.

Uniqueness

The unique combination of the cyclobutyl structure and the benzodioxole moiety sets 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine apart from other compounds. This specific arrangement may confer distinct pharmacological properties that merit further investigation in both therapeutic and recreational contexts.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

261.172878976 g/mol

Monoisotopic Mass

261.172878976 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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